3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a sulfanyl-linked 4,6-dihydroxy-5-methylpyrimidine moiety. The dihydroxy groups on the pyrimidine enhance solubility via hydrogen bonding, while the methoxyphenyl group balances lipophilicity and electronic effects. The sulfanyl bridge may contribute to stability and hydrophobic interactions .
Properties
IUPAC Name |
3-[(4-hydroxy-5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-8-13(21)17-16(18-14(8)22)25-11-7-12(20)19(15(11)23)9-3-5-10(24-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,17,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANTUGJIOISEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 4,6-dihydroxy-5-methyl-2-pyrimidinethiol and 4-methoxyphenyl-2,5-pyrrolidinedione. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy groups on the pyrimidine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrrolidinedione derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
3-[(4,6-Dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and functional differences:
Functional Group Analysis
- Target Compound : The dihydroxy-pyrimidine and methoxyphenyl groups suggest solubility and moderate lipophilicity, favorable for bioavailability. The sulfanyl bridge may reduce metabolic degradation compared to thiones .
- The fused pyrrolopyrimidine core in these compounds may enhance planar stacking interactions with biological targets .
- Compound 8 (): The thione group could enable metal coordination or disulfide bond formation, differing from the target’s sulfanyl group. The pyranopyrimidine core may alter ring strain and conformational flexibility .
Research Findings and Gaps
- Synthesis : The target compound’s synthesis may leverage methods similar to those in (e.g., sulfurization) or (heterocyclic coupling) .
- Biological Potential: The absence of explicit activity data in the evidence necessitates further studies, such as enzyme inhibition assays or ADMET profiling, to validate hypothesized bioactivity.
- Comparative Advantages : The target’s balanced solubility-lipophilicity profile and stable sulfanyl linkage position it as a promising candidate for drug development relative to more lipophilic (4k) or redox-active (4g) analogs.
Biological Activity
3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features, including a pyrrolidine core and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.35 g/mol. The presence of hydroxyl groups and a pyrimidine moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 316.35 g/mol |
| Functional Groups | Hydroxyl, Sulfanyl |
| Structural Features | Pyrrolidine core |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Pyrrolidine Derivatives : Utilizing pyrrolidine as a starting material.
- Pyrimidine-based Reagents : Incorporating pyrimidine derivatives through nucleophilic substitution reactions.
- Analytical Techniques : Employing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.
Biological Activity
The biological activity of this compound is primarily linked to its potential as an antiviral agent, enzyme inhibitor, and anticancer compound.
Antiviral Activity
Studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme assays have demonstrated that derivatives containing similar functional groups can significantly inhibit these enzymes, which are crucial in various physiological processes .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines .
Case Studies
- Antiviral Efficacy : A study reported that derivatives of the compound inhibited HCV replication by over 90% in vitro, demonstrating its potential as a therapeutic agent against viral infections .
- Enzyme Inhibition : Another study highlighted the inhibition of AChE by related compounds, achieving IC50 values around 32 μM, which indicates moderate potency in enzyme inhibition assays .
- Cytotoxicity : Research on structurally related compounds has shown significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic application .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with target proteins involved in viral replication and cancer progression. These studies suggest that the compound can effectively bind to active sites of target enzymes and receptors, enhancing its potential as a drug candidate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methoxyaniline derivatives with maleic anhydride, followed by cyclization and sulfanyl group introduction. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid). Optimization can employ factorial design of experiments (DoE) to test variables like molar ratios and reaction times .
- Data Requirements : Track reaction yields via HPLC or NMR purity analysis. Use FT-IR to confirm functional groups (e.g., sulfanyl C-S stretching at ~700 cm⁻¹) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and pyrrolidine-dione protons (δ 3.0–4.0 ppm).
- X-ray : Resolve crystal packing and hydrogen-bonding networks involving hydroxy-pyrimidine groups .
Advanced Research Questions
Q. How can quantum chemical calculations predict reactivity and stability under varying conditions?
- Methodology : Use density functional theory (DFT) to model:
- Reaction Pathways : Transition states for sulfanyl group substitution (activation energies < 25 kcal/mol suggest feasibility).
- pH Stability : Protonation states of hydroxy-pyrimidine (pKa ~8–10) and their impact on solubility .
- Integration with Experiments : Validate DFT predictions with kinetic studies (e.g., Arrhenius plots) and pH-dependent stability assays. ICReDD’s feedback loop (computational → experimental → computational) is a model for iterative refinement .
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables. For example:
- If bioactivity varies across assays, test purity (HPLC), solvent residues (GC-MS), or stereochemical impurities (chiral HPLC).
- Use response surface methodology (RSM) to optimize conflicting parameters (e.g., solubility vs. thermal stability) .
- Case Study : A 2022 study on pyridin-2-one derivatives used ANOVA to attribute contradictory antimicrobial results to trace surfactant residues .
Q. How does the compound’s electronic structure influence its interactions with biological targets?
- Methodology :
- Computational : Molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonds between hydroxy-pyrimidine and enzyme active sites).
- Experimental : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Correlate with Hammett σ values of substituents to predict bioactivity trends .
- Data Integration : Combine docking scores with in vitro IC₅₀ values to validate target engagement hypotheses .
Methodological Frameworks
- Experimental Design : Use DoE (e.g., Box-Behnken design) to minimize trials while maximizing data on variables like temperature, solvent polarity, and catalyst loading .
- Data Validation : Cross-reference computational predictions (e.g., DFT-pKa) with experimental potentiometric titrations .
Key Challenges & Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low synthetic yield (<30%) | Optimize cyclization via microwave-assisted synthesis (20 min, 100°C) | |
| Poor aqueous solubility | Introduce PEGylated prodrugs or co-crystallize with cyclodextrins | |
| Conflicting computational/experimental reactivity | Calibrate DFT functionals (e.g., B3LYP-D3 vs. M06-2X) against kinetic data |
Authoritative Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
